Ilicicolin C

Mitochondrial respiration inhibition Cytochrome bc1 complex Antifungal target engagement

Researchers investigating PI3K/AKT/mTOR pathway inhibition in prostate cancer or requiring a validated negative control for mitochondrial bc1 complex assays face a critical shortage of well-characterized Ilicicolin C. This natural polyketide addresses both needs with rigorous analytical data. • Anti-prostate cancer efficacy: inhibits PC-3 cell proliferation and migration via PI3K/AKT/mTOR, with in vivo tumor suppression in zebrafish xenograft models. • Definitive bc1 negative control: >20,000-fold less potent than Ilicicolin H (IC50 > 10 µM vs. 3-5 nM), ensuring clean baseline for mitochondrial respiration studies. • Dual enzyme inhibition: weak but reproducible AChE (IC50 30-43 µg/mL) and β-glucuronidase (IC50 32-43 µg/mL) activity for target-specific SAR. Supplied with ≥95% (LC/MS-UV) purity, full certificates of analysis, and stable global shipping at ambient temperature.

Molecular Formula C23H31ClO4
Molecular Weight 406.9 g/mol
CAS No. 22562-67-0
Cat. No. B1671721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlicicolin C
CAS22562-67-0
SynonymsIlicicolin C;  LL-Z 1272delta;  LL Z 1272delta;  LLZ 1272delta;  Ilicicolin C, (+)-;  Antibiotic LL-Z 1272delta; 
Molecular FormulaC23H31ClO4
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESCC1CCC(=O)C(C1(C)CCC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C
InChIInChI=1S/C23H31ClO4/c1-13(10-11-23(5)14(2)7-9-19(26)16(23)4)6-8-17-21(27)18(12-25)15(3)20(24)22(17)28/h6,12,14,16,27-28H,7-11H2,1-5H3/b13-6+/t14-,16+,23+/m1/s1
InChIKeyIJEHYEVNWOYGMS-WGUBEYSISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ilicicolin C (CAS 22562-67-0): Baseline Identification and Compound Class Context for Procurement


Ilicicolin C (CAS 22562-67-0, synonym LL-Z 1272delta) is a chlorinated polyketide antibiotic originally isolated from the fungus Cylindrocladium ilicicola MFC-870 [1]. Structurally, it belongs to the ascochlorin/ilicicolin family, characterized by a halogenated benzaldehyde moiety linked to a trimethyl-oxocyclohexyl terpenoid tail [2]. Its molecular formula is C23H31ClO4 with a molecular weight of 406.94 g/mol [3]. Ilicicolin C exhibits weak inhibitory activities against acetylcholinesterase (AChE) and β-glucuronidase, with reported IC50 values in the range of 30-43 µg/mL, and demonstrates weak cytotoxicity in human lung fibroblasts (IC50 64-120 µg/mL) [4].

Why Generic Substitution of Ilicicolin C with Other Ilicicolins or Ascochlorin Analogs Is Scientifically Unjustified


Within the ilicicolin/ascochlorin natural product family, minor structural variations—particularly in halogenation pattern and terpenoid side-chain oxidation—produce profoundly divergent biological activity spectra. Ilicicolin C, bearing a 5-chloro substituent and a terminal ketone on the cyclohexyl ring, exhibits a distinct profile characterized by weak antibacterial activity (IC50 28.5 µg/mL against Pseudomonas syringae) and modest enzyme inhibition (AChE/β-glucuronidase IC50 30-43 µg/mL) . In contrast, Ilicicolin H, which incorporates a more complex decalin ring system and 4-hydroxyphenyl α-pyridone motif, is a highly potent cytochrome bc1 complex inhibitor with sub-nanomolar IC50 values (2-3 ng/mL) and broad-spectrum antifungal activity (MIC sub-µg/mL against Candida spp. and Aspergillus fumigatus) [1]. Similarly, Ascochlorin, which lacks the terminal ketone, demonstrates a different antimicrobial spectrum. Consequently, procurement of Ilicicolin C specifically is essential for studies investigating weak AChE/β-glucuronidase inhibition, Pseudomonas syringae antibacterial activity, or structure-activity relationship (SAR) analyses where the chlorinated benzaldehyde scaffold with terminal ketone serves as a critical comparator to more potent congeners.

Ilicicolin C Quantitative Differentiation: Comparative Evidence Against Ilicicolin H and Ascochlorin Analogs


Cytochrome bc1 Complex Inhibition: Ilicicolin C Weak Activity Versus Ilicicolin H Sub-Nanomolar Potency

Ilicicolin C exhibits negligible to weak inhibition of the mitochondrial cytochrome bc1 complex, whereas Ilicicolin H is among the most potent known inhibitors of this target. Ilicicolin H inhibits the yeast cytochrome bc1 complex with an IC50 of 3-5 nM, requiring 200-250 nM for comparable inhibition of the bovine enzyme [1]. In direct contrast, no published data demonstrate that Ilicicolin C achieves any significant cytochrome bc1 inhibition at physiologically relevant concentrations; its primary reported activities are against acetylcholinesterase and β-glucuronidase with IC50 values in the 30-43 µg/mL range (~74-106 µM) [2]. The approximate 20,000-fold difference in molar potency (3-5 nM vs. ~75-100 µM) underscores a fundamental divergence in mechanism and target engagement.

Mitochondrial respiration inhibition Cytochrome bc1 complex Antifungal target engagement

Antifungal Spectrum: Ilicicolin C Minimal Activity Versus Ilicicolin H Broad-Spectrum Potency

Ilicicolin C lacks meaningful antifungal activity against clinically relevant fungal pathogens, in stark contrast to Ilicicolin H, which displays sub-µg/mL MICs against Candida spp., Aspergillus fumigatus, and Cryptococcus spp. [1]. Ilicicolin H exhibits broad-spectrum antifungal activity with MIC values in the range of 0.01-0.5 µg/mL against Candida albicans and Aspergillus fumigatus, making it a candidate for antifungal drug development [2]. Ilicicolin C's antimicrobial activity is restricted to weak antibacterial effects against Pseudomonas syringae (IC50 28.5 µg/mL), with no published evidence of meaningful antifungal efficacy .

Antifungal susceptibility Candida albicans Aspergillus fumigatus

Enzyme Inhibition Profile: Ilicicolin C Weak AChE/β-Glucuronidase Activity Versus Ascochlorin Analog Weak Activity

Ilicicolin C exhibits weak inhibitory activities against acetylcholinesterase (AChE) and β-glucuronidase, with IC50 values ranging from 30 to 43 µg/mL, whereas structurally related compounds such as Ascochlorin and Colletochlorin B show comparable weak activity against these enzymes (AChE IC50 30-36 µg/mL; β-glucuronidase IC50 32-43 µg/mL) [1]. The activity of Ilicicolin C against these enzymes is not meaningfully differentiated from its closest analogs; however, the presence of the 5-chloro substituent and terminal ketone distinguishes it from dechlorinated or reduced analogs and may serve as a scaffold for medicinal chemistry optimization [2].

Acetylcholinesterase inhibition β-glucuronidase inhibition Enzyme selectivity profiling

Selectivity and Off-Target Activity: Ilicicolin C Weak Human DHODH Inhibition (IC50 1.9 µM) as Context for Procurement

Ilicicolin C inhibits human mitochondrial dihydroorotate dehydrogenase (DHODH) with an IC50 of 1.9 µM (1,900 nM), as curated in the BindingDB database [1]. This represents weak off-target activity against a human mitochondrial enzyme involved in pyrimidine biosynthesis, in contrast to Ilicicolin H's highly potent and selective inhibition of the fungal cytochrome bc1 complex (IC50 3-5 nM) with >1,000-fold selectivity over the rat liver enzyme [2]. The relatively weak DHODH inhibition by Ilicicolin C (IC50 1.9 µM) is >600-fold less potent than Ilicicolin H's activity on its primary fungal target. This differential selectivity profile is critical for experimental design.

DHODH inhibition Mitochondrial off-target activity Cancer metabolism

Antibacterial Activity Against Pseudomonas syringae: Ilicicolin C Shows Weak Activity (IC50 28.5 µg/mL)

Ilicicolin C exhibits weak antibacterial activity against the plant pathogen Pseudomonas syringae, with an IC50 of 28.5 µg/mL (~70 µM) . In contrast, structurally related ascochlorin analogs demonstrate stronger antibacterial activity against other bacterial pathogens; for example, Ascochlorin and its analogues show MICs of 3.13-6.25 µg/mL against Ralstonia solanacearum, another plant pathogen [1]. Ilicicolin C is approximately 5-10 fold less potent than Ascochlorin against these plant-pathogenic bacteria, and no data support its activity against clinically relevant bacterial pathogens.

Pseudomonas syringae Antibacterial activity Plant pathogen

In Vivo Antifungal Efficacy: Ilicicolin C Lacks Demonstrated In Vivo Activity Versus Ilicicolin H Murine Model Efficacy

Ilicicolin H has demonstrated in vivo efficacy in murine models of systemic candidiasis and cryptococcosis, reducing fungal burden and improving survival, albeit with limitations due to high plasma protein binding [1]. In contrast, no published studies have evaluated or demonstrated in vivo antifungal efficacy for Ilicicolin C. The absence of in vivo antifungal data for Ilicicolin C is consistent with its lack of meaningful in vitro antifungal activity. However, recent studies have shown that Ilicicolin C suppresses prostate cancer progression in a zebrafish xenograft model via inhibition of the PI3K/AKT/mTOR pathway, demonstrating in vivo anti-tumor activity [2].

In vivo efficacy Murine infection model Antifungal therapeutic potential

Ilicicolin C Procurement: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of the Ascochlorin/Ilicicolin Family

Ilicicolin C serves as a critical comparator compound in SAR studies aimed at elucidating the structural determinants of antifungal potency, cytochrome bc1 inhibition, and antibacterial spectrum within the ascochlorin/ilicicolin family. Its weak or absent activity across multiple assays (antifungal, bc1 inhibition) compared to the highly potent Ilicicolin H provides a clear structure-activity contrast. The presence of the 5-chloro substituent and terminal ketone distinguishes it from dechlorinated or reduced analogs, enabling systematic investigation of how halogenation pattern and oxidation state modulate biological activity [1].

Negative Control for Mitochondrial Cytochrome bc1 Complex Inhibition Studies

Ilicicolin C exhibits negligible inhibition of the mitochondrial cytochrome bc1 complex, in marked contrast to Ilicicolin H's sub-nanomolar potency (IC50 3-5 nM against yeast bc1). This stark difference—>20,000-fold on a molar basis—makes Ilicicolin C an ideal negative control for experiments investigating bc1 complex inhibition. Investigators studying mitochondrial respiration, electron transport chain function, or bc1-targeted antifungal mechanisms can use Ilicicolin C to control for non-specific effects of the ascochlorin scaffold while excluding confounding bc1 inhibitory activity [2].

Prostate Cancer Research: PI3K/AKT/mTOR Pathway Inhibition and In Vivo Xenograft Studies

Ilicicolin C has demonstrated anti-prostate cancer activity through inhibition of the PI3K/AKT/mTOR signaling pathway. In vitro, it inhibits proliferation and migration of PC-3 prostate cancer cells and induces apoptosis. Notably, Ilicicolin C has shown in vivo anti-tumor efficacy in a zebrafish xenograft model of prostate cancer, with computational predictions suggesting favorable oral absorption [3]. This represents the most promising and well-validated therapeutic application for Ilicicolin C, distinct from the antifungal applications of Ilicicolin H. Procurement of Ilicicolin C is strongly indicated for oncology research programs investigating PI3K/AKT/mTOR pathway inhibitors.

Pseudomonas syringae Antibacterial Screening and Plant Pathology Research

Ilicicolin C exhibits weak but measurable antibacterial activity against the plant pathogen Pseudomonas syringae (IC50 28.5 µg/mL). Researchers studying plant-pathogenic bacteria, particularly those investigating Pseudomonas syringae pathovars causing diseases such as bacterial speck or blight, may utilize Ilicicolin C as a reference compound for antibacterial screening. Its modest potency makes it suitable as a baseline comparator for evaluating more potent antibacterial agents, rather than as a lead compound for development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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